molecular formula C9H7NO2 B12962561 2-Oxoindoline-4-carbaldehyde

2-Oxoindoline-4-carbaldehyde

Cat. No.: B12962561
M. Wt: 161.16 g/mol
InChI Key: QXFMZCBCCYPXPS-UHFFFAOYSA-N
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Description

2-Oxoindoline-4-carbaldehyde is a chemical compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its versatile applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin with formylating agents. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing catalysts and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxoindoline-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxoindoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

    Isatin: Another indole derivative with similar structural features but different reactivity and applications.

    Indole-3-carboxaldehyde: Shares the indole core but differs in the position of the formyl group.

    2-Oxoindoline-5-carbaldehyde: Similar structure with the formyl group at a different position on the indole ring.

Uniqueness: 2-Oxoindoline-4-carbaldehyde is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its position on the indole ring allows for selective functionalization, making it a versatile intermediate in organic synthesis and drug development.

Biological Activity

2-Oxoindoline-4-carbaldehyde is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxindole family, characterized by a fused indole and carbonyl structure. The compound's molecular formula is C9H7NOC_9H_7NO, and it features an aldehyde group that contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing several biochemical pathways:

  • Enzyme Modulation : It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • AMPK Activation : Similar compounds have demonstrated the ability to activate AMP-activated protein kinase (AMPK), which is involved in cellular energy homeostasis. This activation can suppress tumor growth and enhance metabolic regulation .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity, suggesting potential applications in treating infections .

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

  • Cell Viability Inhibition : It has been reported to inhibit the viability of various cancer cell lines, including prostate cancer cells (PC-3, LNCaP) with IC50 values ranging from 47.8 µM to 69.4 µM .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells, as evidenced by cell cycle progression analyses that show G2/M-phase arrest .

Antimicrobial Activity

Studies have highlighted the compound's potential as an antimicrobial agent. Its broad-spectrum activity against various pathogens positions it as a candidate for further development in antimicrobial therapies .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Prostate Cancer Study : A study demonstrated that a derivative of this compound activated AMPK in prostate cancer cells, leading to significant inhibition of cell viability and tumor growth in xenograft models .
  • Multidrug Resistance Research : Another investigation found that related oxindole derivatives could inhibit P-glycoprotein-mediated drug efflux in multidrug-resistant colon cancer cells, enhancing chemotherapy efficacy .

Data Table: Biological Activities of this compound

Activity TypeTarget CellsIC50 ValuesMechanism of Action
AnticancerPC-3 (Prostate Cancer)47.8 µM - 69.4 µMCDK inhibition, apoptosis induction
AntimicrobialVarious PathogensNot specifiedBroad-spectrum antimicrobial activity
AMPK ActivationPC-3, DU145Not specifiedEnergy metabolism modulation

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-4-carbaldehyde

InChI

InChI=1S/C9H7NO2/c11-5-6-2-1-3-8-7(6)4-9(12)10-8/h1-3,5H,4H2,(H,10,12)

InChI Key

QXFMZCBCCYPXPS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C=O

Origin of Product

United States

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